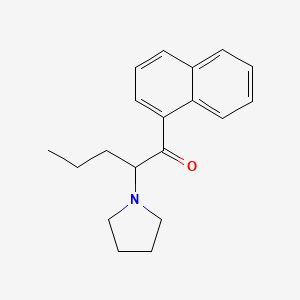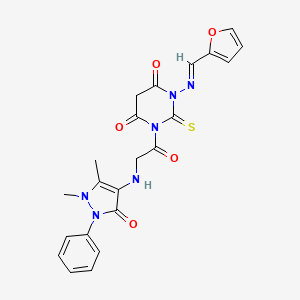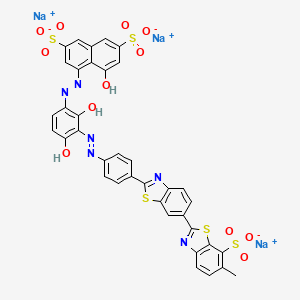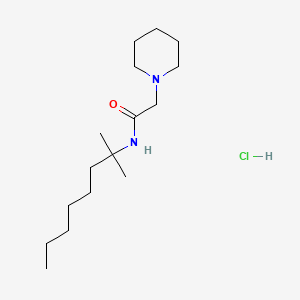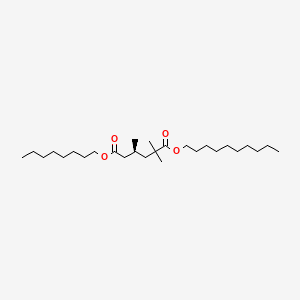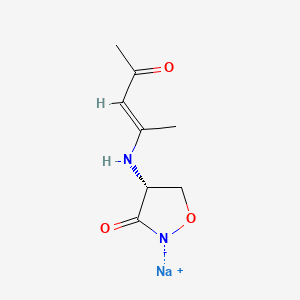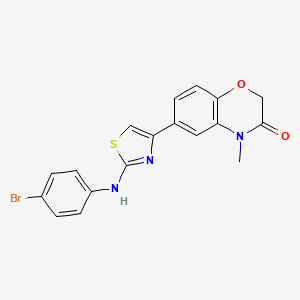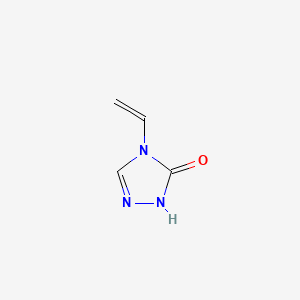
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization to form the triazolone ring . Another approach is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazolone ring, potentially leading to the formation of new functional groups.
Substitution: The ethenyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The ethenyl group can enhance its binding affinity and specificity for certain targets, influencing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- can be compared with other triazolone derivatives, such as:
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one: Known for its use in explosives due to its stability and insensitivity.
4-Methyl-5-propoxy-1,2,4-triazol-3-one: Used in various chemical syntheses and known for its unique reactivity.
The uniqueness of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethenyl- lies in its ethenyl group, which can significantly alter its chemical and biological properties compared to other triazolone derivatives.
Propriétés
Numéro CAS |
114849-01-3 |
|---|---|
Formule moléculaire |
C4H5N3O |
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
4-ethenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C4H5N3O/c1-2-7-3-5-6-4(7)8/h2-3H,1H2,(H,6,8) |
Clé InChI |
BJDKLXOVGAGGHJ-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=NNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


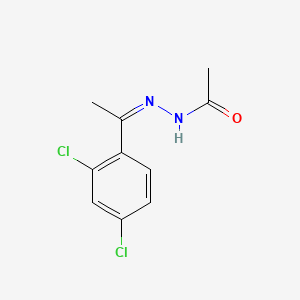
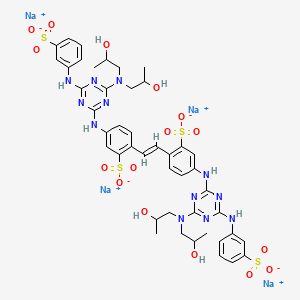

![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

